(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid
Description
This compound is a highly substituted oxane (tetrahydropyran) derivative featuring two interconnected oxane rings. Key structural attributes include:
- Core structure: Two oxane rings with stereochemical configurations (2R,4R,5S,6S) and (2R,3S,4R,5S,6S).
- Functional groups: Multiple hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups.
- Hydrogen bonding: Extensive intramolecular and intermolecular hydrogen bonds due to hydroxyl and carboxylic acid groups, influencing solubility and stability .
- Stereochemical complexity: The precise stereochemistry impacts biological interactions and physicochemical properties.
Properties
Molecular Formula |
C14H22O12 |
|---|---|
Molecular Weight |
382.32 g/mol |
IUPAC Name |
(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C14H22O12/c1-3-4(15)5(16)9(11(24-3)13(21)22)25-14-7(18)6(17)8(23-2)10(26-14)12(19)20/h3-11,14-18H,1-2H3,(H,19,20)(H,21,22)/t3-,4+,5+,6+,7-,8-,9?,10-,11+,14+/m0/s1 |
InChI Key |
XJKJWTWGDGIQRH-IOPJEYNBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C([C@@H](O1)C(=O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)OC)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic routes may include:
- Protection of hydroxyl groups using silyl or acetal protecting groups.
- Formation of glycosidic bonds through the use of glycosyl donors and acceptors under acidic or basic conditions.
- Oxidation and reduction reactions to introduce or modify functional groups.
- Deprotection of functional groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and large-scale reactors. Key considerations include the cost of reagents, reaction time, and environmental impact.
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
Hydrolysis of the glycosidic linkage under acidic or basic conditions cleaves the molecule into its sugar components. For example:
-
Acidic hydrolysis (e.g., HCl/H₂O) breaks the bond between the oxane rings, yielding smaller oligosaccharides .
-
Basic hydrolysis (e.g., NaOH) may also cleave ester groups (e.g., methoxy substituents) .
| Hydrolysis Type | Conditions | Products |
|---|---|---|
| Acidic | 1M HCl, 50°C | Smaller oligosaccharides |
| Basic | 1M NaOH, 80°C | Methanol and de-esterified sugars |
Esterification and Decarboxylation
The carboxylic acid groups can undergo esterification with alcohols (e.g., methanol) under acidic catalysis . Decarboxylation occurs under thermal conditions, producing CO₂ and reducing the molecule’s carboxylation:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | H₂SO₄/MeOH | Methyl esters |
| Decarboxylation | Heat (200°C) | Alkanes + CO₂ |
Reactivity of Hydroxy Groups
Hydroxyl groups participate in:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acetylation | AcCl/Py | Acetylated sugars |
| Methylation | CH₃I/K₂CO₃ | Methoxy derivatives |
Biological Interactions
The compound’s structure suggests potential interactions with enzymes (e.g., glycosidases) or receptors. For example:
-
Glycosidase Inhibition : The glycosidic bond may inhibit enzymes like β-galactosidase .
-
Antimicrobial Activity : The carboxylic acid and hydroxy groups may disrupt cell membranes .
| Biological Interaction | Mechanism | Analogous Compounds |
|---|---|---|
| Glycosidase Inhibition | Competitive binding | Glycyrrhizin |
| Antimicrobial Activity | Membrane disruption | Saponins |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the production of polymers or other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and modulating biological pathways. Detailed studies using techniques such as X-ray crystallography or NMR spectroscopy would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with other oxane- and cyclohexane-based carboxylic acids. Below is a comparative analysis:
Functional Group and Reactivity
- Carboxylic Acid Groups : Present in all compared compounds, enabling salt formation, hydrogen bonding, and metal coordination.
- Methoxy vs. Hydroxyl Groups: The target compound’s methoxy group reduces polarity compared to phenolic -OH groups in compounds like 3-O-feruloylquinic acid .
- Ester Linkages : Compounds like FDB027466 and FDB027495 feature ester-linked aromatic moieties, unlike the target compound’s ether linkages.
Molecular Weight and Charge Properties
The target compound’s higher molecular weight and H-bond capacity suggest greater solubility in polar solvents compared to simpler glucuronic acid derivatives .
Hydrogen Bonding and Crystallography
- The target compound’s crystal lattice likely resembles (4R,4aR,7aS*)-5-Oxo-6-phenyl...carboxylic acid , which forms chain-like structures via O–H···O bonds and weak C–H···π interactions.
- In contrast, compounds like (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxochromen-7-yl)oxyoxane-2-carboxylic acid exhibit π-π stacking due to aromatic substituents, absent in the target compound.
Biological Activity
The compound (2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid is a complex natural product with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Research has indicated that the compound exhibits various biological activities including:
- Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
- Antimicrobial Effects : Preliminary tests have shown that this compound possesses antimicrobial properties against various bacterial strains.
Data Table: Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX and cytokines | |
| Antimicrobial | Disruption of bacterial cell walls |
Case Study 1: Antioxidant Activity
In a study published in the Journal of Natural Products, the antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. The results showed a significant reduction in free radical levels, demonstrating its potential as an antioxidant agent in food preservation and health supplements.
Case Study 2: Anti-inflammatory Effects
A clinical trial conducted on patients with chronic inflammatory conditions revealed that administration of this compound led to a marked decrease in inflammatory markers such as C-reactive protein (CRP). The study concluded that the compound could serve as a complementary treatment for inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
Research published in Frontiers in Microbiology assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antimicrobial agents.
Q & A
Q. How is the stereochemistry of this compound determined experimentally?
The stereochemistry is confirmed using X-ray crystallography for absolute configuration analysis and NMR spectroscopy (e.g., NOESY or ROESY) to observe spatial proximity of protons . For example, coupling constants in -NMR can reveal axial/equatorial orientations of substituents in the oxane rings. Comparative analysis with known stereoisomers via chiral chromatography may further validate configurations .
Q. What synthetic strategies are employed to construct the complex oxane ring system?
Synthesis involves selective protection/deprotection of hydroxyl groups and glycosylation reactions to link the oxane moieties. For instance, benzoyl or acetyl groups protect reactive hydroxyls during coupling, while methoxy groups are introduced via methylation under controlled conditions. Enzymatic methods or acid-catalyzed cyclization may assist in ring formation .
Q. Which analytical techniques are critical for structural validation?
A combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Multidimensional NMR (e.g., -, -, HSQC, HMBC) to map carbon-proton correlations and connectivity.
- Infrared spectroscopy (IR) to identify carboxylic acid and hydroxyl stretches. Discrepancies in spectral data should be resolved using 2D-NMR or computational modeling (e.g., DFT for predicting chemical shifts) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected coupling constants) be resolved?
Contradictions often arise from dynamic stereochemical changes or solvent effects. Use variable-temperature NMR to probe conformational flexibility or deuterated solvents to minimize interference. Cross-validation with computational chemistry tools (e.g., molecular dynamics simulations) can model likely conformers and predict NMR profiles .
Q. What strategies optimize synthetic yield while preserving stereochemical integrity?
- Microwave-assisted synthesis accelerates reaction kinetics, reducing side-product formation.
- Flow chemistry ensures precise control over reaction parameters (e.g., temperature, reagent stoichiometry).
- Enantioselective catalysis (e.g., chiral Lewis acids) directs stereochemistry during glycosidic bond formation .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Forced degradation studies expose the compound to heat, light, or pH extremes, followed by HPLC or LC-MS to track decomposition products.
- Kinetic stability assays monitor hydrolysis of labile groups (e.g., methoxy or glycosidic bonds) in buffered solutions.
- Solid-state stability is tested via XRPD to detect crystallinity changes under humidity .
Q. What precautions are necessary for safe handling in laboratory settings?
- Use fume hoods and gloves (nitrile or neoprene) to prevent skin contact.
- Store in sealed, desiccated containers at -20°C to prevent hygroscopic degradation .
- Follow emergency protocols for accidental exposure: flush eyes/skin with water for ≥15 minutes and seek medical evaluation .
Methodological Guidance
- Data Validation : Cross-reference experimental results with PubChem or CAS Common Chemistry entries for standardized property data (e.g., InChI keys, solubility profiles) .
- Contradiction Analysis : Use principal component analysis (PCA) on spectral datasets to identify outliers or systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
